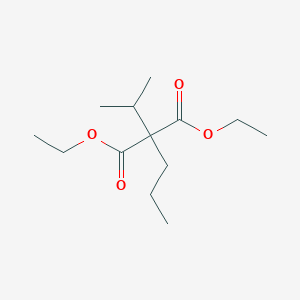

Diethyl 2-isopropyl-2-propylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propan-2-yl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOXHBRNNXYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344756 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62391-98-4 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Isopropyl 2 Propylmalonate

Alkylation Strategies for Accessing Diethyl 2-isopropyl-2-propylmalonate

The primary route to this compound involves the stepwise introduction of the isopropyl and propyl groups onto the central carbon atom of a diethyl malonate precursor. This is achieved through carefully orchestrated alkylation reactions, a cornerstone of malonic ester synthesis. libretexts.orgwikipedia.org

Monoalkylation of Diethyl Malonate Precursors

The initial phase of the synthesis focuses on the introduction of the first alkyl group, in this case, the isopropyl moiety, onto the diethyl malonate backbone. This step is critical as it sets the stage for the subsequent introduction of the second alkyl group.

The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for their facile removal by a suitable base to form a resonance-stabilized enolate. libretexts.org This enolate serves as the nucleophile in the subsequent alkylation step. The choice of base is crucial to ensure efficient enolate formation while minimizing side reactions.

Sodium ethoxide (NaOEt) in ethanol is a commonly employed base for this transformation. libretexts.org The use of an alkoxide corresponding to the ester functionality of the malonate (ethoxide for ethyl esters) is a strategic choice to prevent transesterification, a potential side reaction that could lead to a mixture of ester products. wikipedia.org Other strong bases such as sodium hydride (NaH) can also be utilized, often in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). reddit.comresearchgate.net The optimization of the base system involves considering factors such as reaction time, temperature, and the specific alkylating agent to be used.

Table 1: Comparison of Base Systems for Monoalkylation of Diethyl Malonate

| Base | Solvent | Temperature (°C) | Typical Yield of Monoalkylated Product | Reference |

| Sodium Ethoxide | Ethanol | Reflux | 70-80% | libretexts.org |

| Sodium Hydride | DMF | 23 | Variable, prone to dialkylation | reddit.com |

Once the enolate of diethyl malonate is generated, it readily participates in a nucleophilic substitution reaction with an appropriate isopropyl halide. Isopropyl bromide is a common and effective electrophile for this purpose. The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the isopropyl bromide, displacing the bromide ion and forming a new carbon-carbon bond. libretexts.org

The yield of this mono-isopropylation step is reported to be in the range of 70-80%. This reaction produces diethyl isopropylmalonate, the key intermediate for the subsequent introduction of the propyl group.

Sequential Dialkylation Approaches to this compound

With diethyl isopropylmalonate in hand, the focus shifts to the introduction of the second alkyl group, the propyl moiety. This sequential approach is necessary to synthesize an unsymmetrical dialkyl malonate like this compound.

Similar to the first alkylation, the remaining acidic α-hydrogen on diethyl isopropylmalonate is removed by a strong base to generate a new enolate. This enolate is then subjected to a second nucleophilic substitution reaction, this time with a propyl halide, such as n-propyl iodide.

A specific procedure for this transformation involves the use of sodium hydride (NaH) as the base in a solvent system of toluene and hexamethylphosphoramide (HMPA). The reaction is carried out at elevated temperatures to facilitate the alkylation. Following the reaction, a standard workup involving an acidic quench and extraction yields the desired this compound. A reported yield for this specific step is a high 87%.

A significant challenge in the synthesis of unsymmetrical dialkyl malonates is controlling the reaction to prevent the formation of undesired byproducts, such as the dialkylated product from the initial alkylation or unreacted monoalkylated intermediate. The sequential approach, where the monoalkylated product is isolated and then subjected to a second alkylation, is the most effective strategy to ensure high regioselectivity.

Table 2: Research Findings on the Synthesis of this compound

| Reaction Step | Reactants | Base/Solvent | Temperature (°C) | Yield |

| Monoalkylation | Diethyl malonate, Isopropyl bromide | Sodium Ethoxide/Ethanol | Reflux | 70-80% |

| Sequential Alkylation (Propylation) | Diethyl isopropylmalonate, n-Propyl iodide | Sodium Hydride/Toluene-HMPA | 70-130 | 87% |

Advanced Synthetic Transformations Leading to this compound Scaffolds

The traditional synthesis of dialkylated malonic esters, such as this compound, involves the sequential alkylation of diethyl malonate using a base and alkyl halides. wikipedia.orgnih.gov However, advanced methodologies offer alternative pathways for constructing this and related molecular frameworks.

Preparation of Malonate Derivatives from Epoxide Intermediates

An alternative strategy for introducing alkyl substituents onto a malonate backbone involves the use of epoxide intermediates. This pathway is distinct from direct alkylation with alkyl halides and provides a route for creating β-hydroxy malonate derivatives, which can be further transformed. The core of this method is the nucleophilic ring-opening of an epoxide by a malonate enolate.

The general mechanism proceeds as follows:

Enolate Formation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form the corresponding enolate.

Nucleophilic Attack: The malonate enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring.

Ring-Opening: This attack results in the opening of the three-membered epoxide ring, forming an alkoxide intermediate.

Protonation: Subsequent workup with a protic source protonates the alkoxide, yielding a β-hydroxy substituted malonate ester.

To synthesize a precursor for this compound, one could envision reacting the enolate of diethyl propylmalonate with propylene (B89431) oxide. This would introduce a 2-hydroxypropyl group at the α-position. The resulting hydroxyl group would then require subsequent chemical modification (e.g., dehydration followed by reduction) to yield the desired isopropyl group. While more circuitous than direct alkylation, this approach offers a valuable method for synthesizing functionalized malonate derivatives that may not be accessible through other means.

Considerations of Esterification and Transesterification Pathways

The diethyl ester functional groups of the target molecule are crucial to its identity. These groups are typically introduced via esterification of the corresponding dicarboxylic acid or by transesterification from another ester.

Esterification is a foundational organic reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. monash.edu For the target molecule, this would involve the reaction of 2-isopropyl-2-propylmalonic acid with excess ethanol under acidic conditions (e.g., sulfuric acid catalysis). This is a reversible equilibrium-driven process, and to achieve high yields, water is typically removed as it is formed, often through azeotropic distillation.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. monash.edu For instance, if Dimethyl 2-isopropyl-2-propylmalonate were available, it could be converted to the desired diethyl ester by reacting it with a large excess of ethanol. This reaction can be catalyzed by either an acid or a base. The equilibrium is driven toward the product by removing the more volatile alcohol (in this case, methanol) from the reaction mixture. This method avoids the need to first hydrolyze the starting ester to the dicarboxylic acid and then re-esterify it.

Table 1: Comparison of Esterification and Transesterification for Diethyl Ester Synthesis

| Feature | Esterification | Transesterification |

| Starting Material | 2-isopropyl-2-propylmalonic acid | A different dialkyl 2-isopropyl-2-propylmalonate (e.g., dimethyl ester) |

| Primary Reagent | Ethanol | Ethanol |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Acid or Base (e.g., H₂SO₄, NaOEt) |

| Byproduct | Water | Alcohol from the starting ester (e.g., Methanol) |

| Driving Force | Removal of water | Removal of byproduct alcohol or use of excess ethanol |

Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. These "green chemistry" approaches aim to increase efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of synthesizing malonate derivatives, microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. researchgate.net The alkylation of diethyl malonate, a key step in forming the this compound scaffold, can be significantly expedited using microwave technology.

The primary advantage of microwave heating is its mechanism of directly and efficiently heating the reaction mixture, leading to a rapid increase in temperature. This can overcome activation energy barriers more effectively than conventional oil bath heating. For the sequential alkylation of diethyl malonate, microwave-assisted protocols can shorten reaction times from hours to mere minutes. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Malonate Alkylation

| Parameter | Conventional Heating | Microwave-Assisted Method |

| Reaction Time | Several hours | 15-45 minutes mdpi.com |

| Heating Method | Oil Bath / Heating Mantle | Direct dielectric heating |

| Energy Efficiency | Lower | Higher |

| Typical Yield | Good to Excellent | Often comparable or higher researchgate.net |

| Solvent | Toluene, THF, DMF researchgate.netscirp.org | Toluene, Dioxane researchgate.net |

Development of Catalyst-Free and Solvent-Minimizing Methodologies

A key goal of green chemistry is the reduction or elimination of solvents and catalysts, which often contribute to chemical waste and environmental impact. While the alkylation of malonic esters requires a base to generate the nucleophilic enolate, advancements aim to minimize the environmental footprint of these reagents and the reaction medium.

Solvent-Minimizing Approaches: Phase-transfer catalysis (PTC) represents one such improvement. In PTC, a phase-transfer agent facilitates the migration of a reactant from one phase into another where the reaction occurs. This can enable the use of greener solvents like water or reduce the total amount of organic solvent required. The alkylation of active methylene (B1212753) compounds under PTC conditions has been well-established. researchgate.net

Mechanistic Investigations in Diethyl 2 Isopropyl 2 Propylmalonate Reactions

Elucidation of Reaction Mechanisms in Malonate Alkylation

The synthesis of α-substituted and α,α-disubstituted malonic esters, such as diethyl 2-isopropyl-2-propylmalonate, is a cornerstone of carbon-carbon bond formation in organic synthesis. The process hinges on the unique acidity of the α-hydrogens situated between the two carbonyl groups, which facilitates their removal to generate a potent carbon nucleophile. libretexts.orglibretexts.orglibretexts.org The subsequent reaction of this nucleophile with electrophiles like alkyl halides proceeds via an S\textsubscriptN2 mechanism. fiveable.mepressbooks.pub

The key to the malonic ester synthesis is the formation of a highly stabilized enolate ion. jove.com The α-hydrogens of diethyl malonate are significantly more acidic (pKa ≈ 12.6) than typical α-hydrogens of monoesters because the resulting conjugate base is stabilized by resonance. libretexts.orglibretexts.orglibretexts.org When a base such as sodium ethoxide (NaOEt) is used, it deprotonates the α-carbon to form a nucleophilic enolate. fiveable.mejove.com

This enolate's stability arises from the delocalization of the negative charge across the α-carbon and the oxygen atoms of both adjacent carbonyl groups. fiveable.memasterorganicchemistry.com This distribution of electron density creates a stable, soft nucleophile that readily attacks electrophiles at the carbon atom. masterorganicchemistry.com The resonance stabilization is so significant that it ensures the preferential formation of this enolate, making the subsequent alkylation highly efficient. libretexts.orglibretexts.org In the synthesis of this compound, this process is performed sequentially, first with an alkyl halide (e.g., propyl bromide) and then repeated with a second, different alkyl halide (e.g., isopropyl bromide) after another deprotonation step. pressbooks.pub

When alkylating an unsymmetrical substituted malonic ester, the concepts of kinetic and thermodynamic control become relevant. After the first alkylation of diethyl malonate (e.g., with a propyl group to form diethyl 2-propylmalonate), the two α-hydrogens are no longer equivalent. However, in the case of a symmetrical diester, there is only one type of α-hydrogen, simplifying the initial step.

In general, for unsymmetrical ketones or esters, the kinetic enolate is formed more rapidly by removing the less sterically hindered α-hydrogen, a process favored by strong, bulky, non-equilibrating bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orglibretexts.orgmasterorganicchemistry.com The thermodynamic enolate, which is the more stable, more substituted enolate, is favored under conditions that allow for equilibration, such as using a weaker base (like NaOEt) or higher temperatures. libretexts.orglibretexts.org

In the standard malonic ester synthesis to produce a dialkylated product, the conditions typically favor the thermodynamic product. pressbooks.pub The use of a strong base like LDA can completely convert the starting material to its enolate, preventing equilibration and favoring the kinetic product. libretexts.orglibretexts.org However, for a substrate like diethyl 2-propylmalonate, the remaining α-hydrogen is the only one available for removal, so the distinction is less critical for the second alkylation step leading to this compound.

Decarboxylation Pathways of this compound Derivatives

A crucial step that often follows the alkylation of malonic esters is the hydrolysis of the ester groups followed by decarboxylation. libretexts.orgfiveable.me This sequence converts the dialkylated malonic ester into a substituted carboxylic acid, effectively using the malonate as a synthon for a –CH(R)COOH or –C(R)(R')COOH group. The decarboxylation is a characteristic reaction of molecules that possess a second carbonyl group beta to a carboxylic acid moiety, such as the malonic acid derivative formed after hydrolysis. libretexts.orglibretexts.orglibretexts.org

Upon heating, substituted malonic acids readily undergo thermal decarboxylation. libretexts.orgpressbooks.pub The mechanism proceeds through a concerted, cyclic six-membered transition state. jove.com In this pericyclic process, a proton is transferred from the hydroxyl group of one carboxylic acid to the carbonyl oxygen of the other. libretexts.orglibretexts.org This facilitates the elimination of carbon dioxide (CO₂) and the formation of a carboxylic acid enol intermediate. libretexts.orgjove.com This enol then rapidly tautomerizes to the more stable final product, a disubstituted acetic acid (in this case, 2-isopropyl-3-methylbutanoic acid). libretexts.orglibretexts.orgjove.com

While thermal decarboxylation is effective, various catalytic methods have been developed to improve efficiency and perform the reaction under milder conditions. The Krapcho dealkoxycarbonylation is a well-known method that allows for the decarboxylation of malonic esters, often using salts like sodium chloride or lithium chloride in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with water at elevated temperatures. semanticscholar.orgorganic-chemistry.org This procedure can be advantageous as it bypasses the need for a separate hydrolysis step.

More recent advancements have explored photoredox catalysis for the hydrodecarboxylation of carboxylic acids, including malonic acid derivatives. nih.gov These methods can operate under mild conditions and have been applied to the direct double decarboxylation of malonic acids. nih.gov Organocatalysis has also emerged as a powerful tool, with catalysts like bifunctional thioureas being used in asymmetric decarboxylative reactions to control enantioselectivity. researchgate.net

Below is a table summarizing various catalytic approaches to decarboxylation relevant to malonic acid derivatives.

| Method | Catalyst/Reagent | Typical Substrate | Key Features |

| Thermal Decarboxylation | Heat | Malonic Acids | Proceeds via a cyclic 6-membered transition state; requires high temperatures. libretexts.orgjove.com |

| Krapcho Reaction | NaCl, LiCl in DMSO/H₂O | Malonic Esters | Direct dealkoxycarbonylation of the ester; avoids separate hydrolysis. semanticscholar.orgorganic-chemistry.org |

| Photoredox Catalysis | Acridinium Photooxidant | Carboxylic & Malonic Acids | Mild, organocatalytic protocol; allows for direct double decarboxylation. nih.gov |

| Organocatalysis | Thiourea Derivatives | Malonic Acid Half-Esters | Enables enantioselective decarboxylative additions (e.g., Mannich, Aldol). researchgate.net |

| Copper Catalysis | Copper Salts | Malonic Acid Derivatives | Used in decarboxylative arylation to form α-aryl esters. acs.org |

Exploration of Electron Transfer Reactions in Malonate Derivatization

Beyond the classical two-electron (ionic) pathways involving enolate nucleophiles, the derivatization of malonates can also proceed through single-electron transfer (SET) mechanisms. In such reactions, the malonate enolate does not act as a nucleophile in an S\textsubscriptN2 reaction but instead undergoes oxidation by transferring a single electron to a suitable acceptor.

Research has shown that malonate enolates can be oxidized by species like the ferrocenium (B1229745) ion. rsc.org This single-electron oxidation generates a malonate radical intermediate. This radical can then participate in subsequent transformations, such as radical cyclization or other radical-based bond-forming reactions. rsc.org This mechanistic pathway opens up alternative synthetic routes that are distinct from traditional enolate chemistry and allows for the formation of products not accessible through conventional ionic reactions. The study of such electron transfer processes is crucial for understanding the full spectrum of reactivity of malonate derivatives and for developing novel synthetic methodologies.

Derivatization and Transformative Reactions of Diethyl 2 Isopropyl 2 Propylmalonate

Carbon-Carbon Bond Forming Reactions Involving Diethyl 2-isopropyl-2-propylmalonate

The structure of this compound, featuring a quaternary α-carbon fully substituted with both an isopropyl and a propyl group, fundamentally dictates its role in carbon-carbon bond-forming reactions. This substitution pattern precludes the formation of a resonance-stabilized enolate at the α-carbon, a critical intermediate for many classical reactions of malonic esters.

Michael Addition Reactions of this compound

The Michael addition is a conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. The quintessential Michael donors are stabilized enolates, typically generated by deprotonating a compound with acidic α-hydrogens located between two electron-withdrawing groups, such as a malonic ester.

However, this compound cannot function as a Michael donor. The α-carbon is devoid of acidic protons necessary for the initial deprotonation step to form the required enolate nucleophile. Consequently, it is unable to participate in Michael addition reactions in the conventional role of the nucleophilic donor.

Enantioselective Michael additions are advanced synthetic methods that employ chiral catalysts to control the stereochemical outcome of the reaction, yielding products with high enantiomeric excess. Chiral phase-transfer catalysts are often used to generate and deliver the nucleophilic enolate of a prochiral malonic ester to the Michael acceptor in a stereocontrolled fashion.

This reaction is contingent on the formation of the malonate enolate. As this compound cannot be deprotonated at the α-position, it cannot form the necessary chiral enolate-catalyst complex. Therefore, it is an unsuitable substrate for participating as the nucleophile in enantioselective Michael additions under chiral phase-transfer catalysis.

Claisen Ester Condensations with this compound Systems

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The mechanism requires one of the esters to possess at least two α-hydrogens to form a nucleophilic enolate, which then attacks the carbonyl group of the second ester.

Given its lack of α-hydrogens, this compound cannot act as the nucleophilic component in a Claisen condensation. However, it can potentially serve as the electrophilic partner in a "crossed" Claisen condensation. In this scenario, a different, enolizable ester would be deprotonated by a strong base to form an enolate, which could then attack one of the carbonyl groups of this compound.

It is important to note that aliphatic esters that are fully substituted at the alpha position, such as this compound, are generally considered poor electrophiles in these reactions due to significant steric hindrance from the bulky alkyl groups, which impedes the approach of the nucleophilic enolate. pbworks.com

Strategies for Constructing Quaternary Carbon Centers

The synthesis of this compound itself serves as a classic example of constructing an all-carbon quaternary center using the malonic ester synthesis. This method relies on the sequential alkylation of a malonic ester precursor, which has two acidic α-hydrogens. The process involves two successive deprotonation and nucleophilic substitution steps.

The synthesis begins with diethyl malonate, which is first deprotonated with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., isopropyl bromide) in an SN2 reaction to yield a mono-substituted malonic ester. The remaining α-hydrogen is then removed by another equivalent of base to form a new enolate. This second enolate undergoes another SN2 reaction with a different alkyl halide (e.g., propyl bromide) to create the final dialkylated product with a quaternary α-carbon. wikipedia.orgchemicalnote.com

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | First Deprotonation | Diethyl malonate, Sodium ethoxide (NaOEt) | Diethyl malonate enolate |

| 2 | First Alkylation (SN2) | Isopropyl bromide | Diethyl 2-isopropylmalonate |

| 3 | Second Deprotonation | Sodium ethoxide (NaOEt) | Diethyl 2-isopropylmalonate enolate |

| 4 | Second Alkylation (SN2) | Propyl bromide | This compound |

Functional Group Interconversions and Advanced Derivatization

While its participation in enolate-based C-C bond formation is limited, this compound can undergo functional group interconversions typical of carboxylic acid esters.

Hydrolysis and Saponification of this compound Esters

The two ester groups of this compound can be cleaved through hydrolysis to yield the corresponding dicarboxylic acid, 2-isopropyl-2-propylmalonic acid. This transformation can be achieved under either acidic or basic (saponification) conditions.

Acid-Catalyzed Hydrolysis: This process typically involves heating the diester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Saponification (Base-Mediated Hydrolysis): This involves treating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, usually in an aqueous or alcoholic solution, followed by an acidic workup to protonate the resulting dicarboxylate salt.

The hydrolysis of sterically hindered esters can be challenging and may require harsh reaction conditions. beilstein-journals.org For 2,2-disubstituted malonic esters, vigorous acid-catalyzed hydrolysis is often accompanied by a subsequent decarboxylation reaction. beilstein-journals.orgbeilstein-journals.org Heating the resulting 2-isopropyl-2-propylmalonic acid, particularly under acidic conditions, readily induces the loss of one carboxyl group as carbon dioxide to furnish the final carboxylic acid product, 4-methyl-3-propylbutanoic acid. stackexchange.comstackexchange.com

| Condition | Reagents | Initial Product | Final Product (after decarboxylation) | Notes |

|---|---|---|---|---|

| Basic (Saponification) | 1. NaOH (aq), Heat 2. H3O+ | 2-isopropyl-2-propylmalonic acid | 4-methyl-3-propylbutanoic acid (requires further heating) | Yields the dicarboxylate salt initially, which is then acidified. |

| Acidic | H3O+ (e.g., HBr/AcOH), Heat | 2-isopropyl-2-propylmalonic acid | 4-methyl-3-propylbutanoic acid | Hydrolysis and decarboxylation often occur in a single pot under vigorous conditions. beilstein-journals.orgbeilstein-journals.org |

Halogenation at the Alpha-Position: Bromination Studies

The bromination of malonic esters is a fundamental transformation in organic synthesis, typically proceeding through the formation of an enolate intermediate which then reacts with an electrophilic bromine source. This reaction is highly efficient for malonic esters possessing at least one acidic α-hydrogen. However, in the case of this compound, the α-position is quaternary, bearing both an isopropyl and a propyl group, and therefore lacks an enolizable proton.

This structural feature presents a significant hurdle to classical bromination methods. Standard laboratory procedures, such as treatment with bromine in acetic acid or the use of N-bromosuccinimide (NBS) with a radical initiator, are generally ineffective for substrates lacking an α-hydrogen. The absence of this acidic proton prevents the formation of the nucleophilic enolate necessary for the reaction with electrophilic bromine.

Alternative, more forceful bromination techniques, such as free-radical bromination under harsh conditions (e.g., high temperatures and UV irradiation), could theoretically be explored. However, these methods are often unselective and could lead to a complex mixture of products, including bromination at the alkyl substituents. To date, there is a notable lack of specific research literature detailing the successful α-bromination of this compound, underscoring the chemical challenge posed by its sterically congested and non-enolizable structure.

Table 1: Comparison of Substrates for Alpha-Bromination

| Compound | Presence of α-Hydrogen | Feasibility of Standard Bromination |

|---|---|---|

| Diethyl malonate | Yes | High |

| Diethyl ethylmalonate | Yes | High |

Synthesis of Amino Malonate Derivatives via Nitrosation and Reduction

The synthesis of α-amino malonates from their parent malonic esters is a valuable pathway to producing unnatural amino acids and other nitrogen-containing compounds. A common method involves the nitrosation of the α-carbon, followed by reduction of the resulting nitroso group to an amine.

Similar to halogenation, the nitrosation of malonic esters typically requires the presence of an acidic α-hydrogen to facilitate the formation of an enolate, which then reacts with a nitrosating agent (e.g., nitrous acid or an alkyl nitrite). The quaternary nature of the α-carbon in this compound again renders this direct approach highly challenging. The steric hindrance imposed by the isopropyl and propyl groups further complicates potential alternative reaction pathways.

While direct nitrosation is not a viable option, the introduction of a nitrogen-containing functional group at the sterically hindered α-position would likely necessitate a more complex, multi-step synthetic strategy. Such a route would not be a simple derivatization of this compound but would likely involve the construction of the substituted malonate from a nitrogen-containing precursor. As with bromination, there is a scarcity of published research on the successful direct nitrosation and subsequent reduction of this compound.

Acetylation and Further Functionalization of Amino Malonate Intermediates

Assuming the successful, albeit challenging, synthesis of a diethyl 2-amino-2-isopropyl-2-propylmalonate intermediate, its further functionalization through acetylation would be a more conventional chemical transformation. The primary amino group of this hypothetical intermediate would be expected to react readily with acetylating agents such as acetyl chloride or acetic anhydride, in the presence of a suitable base, to yield the corresponding N-acetyl derivative.

The resulting N-acetylated amino malonate would be a valuable building block for peptide synthesis or the construction of more complex molecules. The steric bulk surrounding the amino group in diethyl 2-amino-2-isopropyl-2-propylmalonate might slow the rate of acetylation compared to less hindered amines, potentially requiring more forcing reaction conditions.

Further functionalization of the N-acetylated intermediate could involve transformations of the ester groups, such as hydrolysis to the corresponding dicarboxylic acid, or reduction to the diol, opening avenues to a variety of other derivatives. However, it is crucial to reiterate that the practical application of these functionalization strategies is entirely dependent on overcoming the initial hurdle of introducing the amino group to the quaternary α-carbon of this compound.

Cyclocondensation Reactions of this compound Moieties

Cyclocondensation reactions are powerful tools for the synthesis of heterocyclic compounds. Malonic esters are frequently employed in these reactions, serving as a three-carbon building block. These reactions often rely on the reactivity of the α-methylene group and the two ester functionalities.

Formation of Diverse Heterocyclic Scaffolds

The participation of malonic esters in the formation of heterocyclic systems, such as pyrimidines, pyrazoles, and barbiturates, is well-documented. These reactions typically involve the condensation of the malonic ester with a dinucleophile, such as urea (B33335), thiourea, or hydrazine. The mechanism of these reactions generally requires the presence of at least one α-hydrogen to facilitate the initial condensation step.

The fully substituted α-position of this compound severely restricts its utility in these classical cyclocondensation reactions. The absence of an enolizable proton and the significant steric hindrance around the ester groups make it a poor substrate for reactions that depend on the nucleophilicity of the α-carbon or the electrophilicity of the ester carbonyls in a condensation context. Consequently, the direct use of this compound in the synthesis of common heterocyclic scaffolds derived from malonic esters is not a feasible approach.

Applications in Multi-component Reactions, including Biginelli Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The Biginelli reaction is a classic example of an MCR, which typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or a urea derivative) to produce a dihydropyrimidinone.

The structural requirements for the components of the Biginelli reaction are quite specific. The reaction necessitates a β-ketoester, which possesses an enolizable proton between the two carbonyl groups, a feature that is absent in this compound. Therefore, this compound is not a suitable substrate for the traditional Biginelli reaction.

While the direct application of this compound in these and other multi-component reactions is not apparent from the existing chemical literature, its derivatives, if they could be synthesized, might offer interesting possibilities. For instance, a derivative with a reactive functional group on one of the alkyl chains could potentially participate in MCRs, but this would represent a significant departure from the direct use of the parent malonate.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl malonate |

| Diethyl ethylmalonate |

| N-bromosuccinimide |

| Diethyl 2-amino-2-isopropyl-2-propylmalonate |

| Acetyl chloride |

Advanced Spectroscopic and Analytical Characterization of Diethyl 2 Isopropyl 2 Propylmalonate and Its Derivatives

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. In the context of synthesizing Diethyl 2-isopropyl-2-propylmalonate, GC-MS is invaluable for assessing the purity of the final product and identifying any unreacted starting materials or byproducts.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. In a typical analysis of a reaction mixture, components will elute in order of increasing boiling point and increasing polarity. The mass spectrometry component then ionizes the eluted compounds, causing them to fragment into characteristic patterns. These fragmentation patterns serve as a "fingerprint" for molecular identification.

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 244.33. However, the molecular ion for esters can sometimes be weak or absent. whitman.edu The fragmentation of malonic esters is highly characteristic and influenced by the substituents at the central carbon. mdpi.com Common fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. whitman.educhemistrynotmystery.com

The mass spectrum of this compound shows a top peak at an m/z of 173. nih.gov This prominent fragment likely results from the loss of a propyl radical (•C₃H₇) followed by the loss of an ethoxy radical (•OCH₂CH₃), or a similar pathway. A study of 2-substituted diethyl malonate derivatives noted that a characteristic cleavage involves the loss of the malonate moiety, though the fragmentation of 2,2-disubstituted derivatives like this compound follows more complex pathways dictated by the stability of the resulting carbocations and radicals. mdpi.com

Table 1: Postulated Mass Fragments for this compound in GC-MS

| m/z | Postulated Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 244 | [C₁₃H₂₄O₄]⁺ | Molecular Ion (M⁺) |

| 215 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 199 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 173 | [M - C₃H₇ - C₂H₄]⁺ | Loss of a propyl radical and ethylene (B1197577) (via rearrangement) |

| 159 | [M - C₃H₇ - OCH₂CH₃]⁺ | Loss of a propyl radical and an ethoxy radical |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is dominated by absorptions characteristic of its ester functional groups and its aliphatic alkyl chains. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the two ester groups. Due to the presence of two identical ester groups, this band is expected to be particularly intense and is typically found in the 1750-1730 cm⁻¹ region for saturated aliphatic esters. libretexts.org

Another key set of absorptions are the C-O stretches from the ester linkages, which typically appear as two bands in the 1300-1000 cm⁻¹ region. libretexts.org The higher frequency band is associated with the C-O stretch between the carbonyl carbon and the oxygen, while the lower frequency band corresponds to the O-alkyl stretch. The spectrum also displays various C-H stretching and bending vibrations from the isopropyl, propyl, and ethyl groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1750-1730 | C=O Stretch | Ester Carbonyl | Very Strong |

| 1470-1450 | C-H Bend | CH₂ Scissoring | Medium |

| 1375-1365 | C-H Bend | CH₃ Symmetric Bend (Umbrella) | Medium-Weak |

| 1300-1200 | C-O Stretch | Ester (acyl-oxygen) | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise positions of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

The primary prerequisite for this analysis is the growth of a high-quality single crystal, which can be challenging for organic liquids or oils at room temperature. As of now, a publicly available crystal structure for this compound has not been reported in the literature. If a crystal were obtained, the resulting structural data would serve as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.

Chromatographic Methods for Purification and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction, assess the purity of a substance, and determine appropriate solvent systems for larger-scale purification. In the synthesis of this compound, which often involves the sequential alkylation of diethyl malonate, TLC is an indispensable tool.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a chamber containing a shallow pool of a solvent mixture (the eluent). The eluent ascends the plate via capillary action, separating the components of the mixture based on their differential partitioning between the polar stationary phase (silica gel) and the less polar mobile phase.

This compound is significantly less polar than the starting material, diethyl malonate, due to the replacement of acidic α-hydrogens with nonpolar alkyl groups. Consequently, the product will have a weaker affinity for the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. A common eluent system for this class of compounds is a mixture of hexane (B92381) and ethyl acetate. rsc.org By comparing the spots of the reaction mixture to those of the starting materials, a chemist can visually track the consumption of reactants and the formation of the product over time.

Column Chromatography (Flash Chromatography) for Product Isolation

Following the completion of a reaction, as confirmed by TLC, column chromatography (often in its rapid form, flash chromatography) is employed to isolate and purify the desired product from unreacted starting materials, reagents, and byproducts. nih.gov This technique operates on the same principles of separation as TLC but on a much larger scale.

A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. A solvent system, often determined through optimization by TLC, is then passed through the column. The components of the mixture move down the column at different rates based on their polarity.

For the purification of this compound, a gradient of a nonpolar solvent system, such as hexane-ethyl acetate, is typically used. The less polar product will elute from the column first, while more polar impurities and starting materials will be retained more strongly by the silica gel and elute later. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis of this compound and its derivatives. Its application is crucial for determining the purity of synthesized batches, monitoring the progress of chemical reactions, and for quality control purposes. The inherent polarity and potential for UV absorption of the ester functional groups make reversed-phase HPLC with UV detection a particularly suitable method for the analysis of these compounds.

While specific, validated quantitative HPLC methods for this compound are not extensively detailed in publicly available literature, a robust analytical method can be established based on the well-documented analysis of structurally similar dialkyl malonates. sielc.com The general principles of reversed-phase chromatography are applicable, where a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its nonpolar character, attributed to the isopropyl and propyl substituents, suggests it will be well-retained on a C18 column, allowing for effective separation from more polar impurities or starting materials.

A typical HPLC system for the quantitative analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce a precise volume of the sample, a reversed-phase column (e.g., C18) to perform the separation, and a UV detector to measure the analyte concentration as it elutes from the column. The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, is optimized to achieve a suitable retention time and peak shape.

The development of a quantitative HPLC method requires a thorough validation process to ensure its accuracy, precision, and reliability. This process involves the evaluation of several parameters as outlined in the table below, which presents hypothetical yet representative data for a validated HPLC method for this compound.

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time | ~ 5.8 min |

| Method Validation | |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

In practice, the development of such a method would begin with the preparation of a standard solution of highly purified this compound. This standard is then used to determine the optimal chromatographic conditions, such as the mobile phase composition, to achieve a well-resolved peak with a reasonable retention time. Once the conditions are established, the method is validated.

Linearity is assessed by preparing a series of calibration standards at different concentrations and analyzing them to construct a calibration curve. The correlation coefficient (r²) is a measure of how well the data points fit a straight line. The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision, a measure of the method's repeatability, is evaluated by performing multiple analyses of the same sample and is expressed as the relative standard deviation (%RSD). Accuracy is determined through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the added standard that is measured is calculated.

For derivatives of this compound, such as those resulting from further alkylation or hydrolysis, the HPLC method would require re-optimization and re-validation. Changes in the chemical structure of the analyte will affect its retention behavior, necessitating adjustments to the mobile phase composition to ensure adequate separation and quantification.

Computational Chemistry Studies on Diethyl 2 Isopropyl 2 Propylmalonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of molecules. For Diethyl 2-isopropyl-2-propylmalonate, these calculations can predict its geometry, electronic distribution, and chemical reactivity.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electron density distribution maps provide a visual representation of how electrons are distributed within the molecule. In this compound, the electron density is expected to be highest around the oxygen atoms of the carbonyl groups due to their high electronegativity. The carbon atom situated between the two carbonyl groups, the α-carbon, is activated, making its protons acidic. This is a characteristic feature of malonic esters.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.0 eV |

| Dipole Moment | 2.5 D |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. A key application is in the study of the malonic ester synthesis, where the α-proton is removed by a base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in a nucleophilic substitution reaction.

Quantum chemical calculations can map out the potential energy surface for such reactions. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By modeling these pathways, chemists can predict the feasibility of a reaction and understand the factors that influence its outcome. For instance, the steric hindrance introduced by the isopropyl and propyl groups at the α-carbon can be computationally assessed to predict its effect on the rate and yield of alkylation reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules are not static entities; they are in constant motion, with bonds vibrating and rotating. Molecular dynamics (MD) simulations are a powerful computational method used to study these dynamic processes. By simulating the movement of atoms and molecules over time, MD can explore the conformational space of this compound.

The isopropyl and propyl groups attached to the central carbon, along with the two ethyl ester groups, can rotate around their single bonds, leading to a multitude of possible three-dimensional arrangements or conformations. MD simulations can identify the most stable conformations (those with the lowest potential energy) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. For instance, the accessibility of the ester carbonyl groups for reaction can be influenced by the molecule's preferred conformation.

Docking Studies in Ligand-Receptor Interactions Involving Malonate Scaffolds

The malonate scaffold is a common structural motif in molecules designed to interact with biological targets such as enzymes. nih.gov Malonate-based compounds are known to act as competitive inhibitors of enzymes like succinate (B1194679) dehydrogenase. researchgate.netnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a molecule containing the malonate scaffold) when bound to a receptor, such as the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Malonate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of malonate esters, QSAR models can be developed to predict their activity based on various molecular descriptors.

Applications of Diethyl 2 Isopropyl 2 Propylmalonate in Complex Organic Synthesis

Role as a Key Building Block in Natural Product Synthesis

While specific documented instances of Diethyl 2-isopropyl-2-propylmalonate in the total synthesis of natural products are not prevalent in readily available literature, the general synthetic utility of substituted diethyl malonates is well-established. These compounds serve as valuable C3 synthons, and the presence of isopropyl and propyl groups at the α-position offers a sterically hindered core that can direct the stereochemical outcome of reactions.

In principle, the dialkylated nature of this compound makes it an ideal precursor for the construction of quaternary carbon centers, a common structural motif in many complex natural products. The ester functionalities can be hydrolyzed and decarboxylated to generate a carboxylic acid, or reduced to a diol, providing further handles for synthetic transformations. The steric bulk of the isopropyl and propyl groups can influence the conformational preferences of synthetic intermediates, which can be exploited to achieve desired stereoselectivity in subsequent reaction steps.

Utilization as an Intermediate in the Synthesis of Complex Organic Molecules

The application of this compound as an intermediate in the synthesis of complex organic molecules is primarily centered around the reactivity of its ester groups and the potential for further functionalization. The compound itself is synthesized through the sequential alkylation of diethyl malonate, first with an isopropyl halide and then with a propyl halide, or vice versa, in the presence of a suitable base.

Once formed, this intermediate can undergo a variety of transformations. For instance, reduction of the diester with a strong reducing agent like lithium aluminum hydride would yield 2-isopropyl-2-propylpropane-1,3-diol, a versatile building block for the synthesis of polyesters, polyethers, and other polymers. Furthermore, the ester groups can be subjected to transesterification reactions to introduce different alkyl groups, thereby modifying the physical and chemical properties of the resulting molecule. Although specific industrial-scale applications of this compound are not widely reported, its structural framework makes it a potential precursor for the synthesis of specialized lubricants, plasticizers, and other performance chemicals where steric hindrance and thermal stability are desired.

Contribution to the Development of Novel Functional Materials through Chemical Modification

The development of novel functional materials often relies on the precise design and synthesis of molecular components with specific properties. While direct applications of this compound in this area are not extensively documented, its chemical structure suggests potential for its use as a modifiable scaffold.

Through chemical modification of its ester groups, this compound can be incorporated into larger molecular systems. For example, the synthesis of polyesters or polyamides incorporating the 2-isopropyl-2-propylmalonate unit could lead to materials with unique thermal and mechanical properties due to the sterically demanding nature of the geminal alkyl groups. These groups could disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility or different optical properties. Furthermore, the introduction of functional groups onto the propyl chain could allow for the attachment of this malonate derivative to surfaces or nanoparticles, creating modified materials with tailored surface properties.

Investigation of Malonate Derivatives as Internal Donors in Ziegler-Natta Catalysis

In the field of polymer chemistry, Ziegler-Natta catalysts are of paramount importance for the production of polyolefins such as polypropylene (B1209903). The performance of these catalysts, particularly their stereoselectivity, is significantly influenced by the presence of internal electron donors. Malonate esters, especially α-substituted malonates, have been investigated as non-phthalate internal donors. mdpi.com

The steric hindrance of the substituents on the α-carbon of the malonate is a critical factor in determining the catalyst's activity and the stereoregularity of the resulting polymer. mdpi.com Research has shown that malonates with larger α-substituents tend to result in higher catalytic activity. mdpi.com

While specific research focusing exclusively on this compound as an internal donor is limited in the public domain, we can infer its potential performance based on studies of structurally similar compounds. The presence of both an isopropyl and a propyl group at the α-position provides significant steric bulk, which is a desirable characteristic for an internal donor. This steric hindrance can influence the coordination of the donor to the magnesium dichloride support of the catalyst, thereby affecting the environment of the active titanium species and, consequently, the stereochemistry of the propylene (B89431) insertion.

Table 1: Comparison of various α-substituted diethyl malonates as internal donors in Ziegler-Natta catalysis.

| Internal Donor | α-Substituents | Reported Catalytic Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| Diethyl 2,2-diethylmalonate (DEDEM) | Diethyl | Data not consistently reported | ~95 |

| Diethyl 2,2-dibutylmalonate (DBDM) | Dibutyl | Higher than DEDEM | >96 |

| Diethyl 2,2-diisobutylmalonate (DIBDEM) | Diisobutyl | Higher than DBDM | >97 |

| Diethyl 2-ethyl-2-phenylmalonate (EPDEM) | Ethyl, Phenyl | 49.3 | 97.8 mdpi.com |

| This compound | Isopropyl, Propyl | Predicted to be high | Predicted to be high |

This table is a representation based on general trends reported in the literature. Actual values can vary depending on the specific catalytic system and polymerization conditions.

Based on the structure-activity relationships observed for other α-substituted malonates, it is reasonable to hypothesize that this compound would serve as an effective internal donor in Ziegler-Natta catalysis, likely leading to high catalytic activity and the production of polypropylene with a high degree of isotacticity. The combined steric bulk of the isopropyl and propyl groups would be expected to create a chiral environment around the active site, favoring the stereoregular insertion of the propylene monomer.

Future Research Directions and Emerging Paradigms in Diethyl 2 Isopropyl 2 Propylmalonate Chemistry

Advancements in Stereoselective Synthesis of Diethyl 2-isopropyl-2-propylmalonate Derivatives

A primary frontier in the chemistry of this compound lies in the development of methods for the stereoselective synthesis of its derivatives. The core challenge is the creation of a chiral quaternary carbon center at the C2 position, which is substituted with four different non-hydrogen groups. Achieving high enantioselectivity in such transformations is a formidable task in asymmetric synthesis. numberanalytics.com

Future research will likely focus on the enantioselective alkylation of a related prochiral monosubstituted malonate, such as diethyl 2-isopropylmalonate or diethyl 2-propylmalonate, to introduce the final alkyl group. This approach could employ advanced catalytic systems capable of discriminating between the enantiotopic faces of the enolate intermediate.

Key Research Thrusts:

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids and binaphthyl scaffolds, have shown considerable promise in the asymmetric alkylation of malonic esters to create quaternary stereocenters. acs.orgfrontiersin.orgresearchgate.netnih.gov Future work will likely involve the design of novel PTCs specifically tailored to accommodate the steric bulk of the isopropyl and propyl groups, aiming for high yields and enantiomeric excesses (ee). frontiersin.orgresearchgate.netnih.gov

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, squaramides, and cinchona alkaloid derivatives, offer a metal-free alternative for asymmetric C-C bond formation. beilstein-journals.org Research in this area will explore the application of these catalysts to the asymmetric Michael addition of malonates to various acceptors or the direct asymmetric alkylation, targeting high stereocontrol. beilstein-journals.org

Metal-Based Catalysis: Transition metal complexes, for instance, those of iridium, are effective in catalyzing asymmetric allylic alkylations of malonates to generate quaternary carbon centers. nih.gov Future investigations may explore the use of such catalysts for the introduction of an allyl group or other functionalities to a monosubstituted precursor of this compound.

A comparative overview of potential catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Advantages | Foreseen Challenges for this compound Derivatives |

| Chiral Phase-Transfer Catalysts | High efficiency, operational simplicity, scalability. acs.org | Steric hindrance from isopropyl and propyl groups may impede catalyst-substrate interaction, potentially lowering enantioselectivity. |

| Chiral Organocatalysts | Metal-free, environmentally benign, diverse catalytic modes. beilstein-journals.org | Catalyst loading and reaction times may need optimization to overcome the steric demands of the substrates. |

| Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope, excellent stereocontrol. nih.gov | Catalyst cost and sensitivity to air and moisture can be drawbacks; ligand design is crucial for high enantioselectivity. |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound itself, and its subsequent transformations, can be significantly improved through the development of novel catalytic systems. The traditional malonic ester synthesis often relies on stoichiometric amounts of strong bases, which can lead to side reactions and waste generation. wikipedia.org Modern catalysis offers pathways to milder and more efficient processes.

Future research is expected to focus on:

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. For instance, a combination of a photoredox catalyst and a chiral Lewis acid could open new avenues for the asymmetric functionalization of this compound derivatives.

Biocatalysis: The use of enzymes, or "in vitro" enzymatic asymmetric transformations, for the synthesis and modification of malonic esters is a growing field. vaia.com Enzymes offer unparalleled selectivity under mild conditions. Future work could involve screening for or engineering enzymes capable of desymmetrizing a prochiral precursor or resolving a racemic mixture of a this compound derivative. researchgate.netnih.gov

Integration of Green Chemistry Principles for Sustainable Malonate Transformations

The principles of green chemistry are increasingly guiding synthetic route design, and the chemistry of this compound is no exception. researchgate.net Future research will aim to develop more environmentally benign and sustainable methods for its synthesis and derivatization.

Key Areas of Focus:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Dehydrative coupling strategies, which form C-C bonds with the elimination of water, represent a highly atom-economical approach. nih.gov

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or even solvent-free conditions is a major goal. researchgate.net Research into phase-transfer catalysis, which can be effective in biphasic systems, aligns well with this objective. phasetransfercatalysis.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption. researchgate.net Furthermore, developing catalytic systems that operate at ambient temperature and pressure is a key objective. rsc.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier automation and scalability. numberanalytics.comresearchgate.netmorressier.comacs.org Implementing the synthesis of this compound and its derivatives in a flow reactor could lead to significant improvements in efficiency and sustainability. numberanalytics.comresearchgate.net

Discovery of Unexplored Reaction Pathways and Mechanistic Insights

While the alkylation of malonic esters is a well-established reaction, the specific steric environment of this compound may give rise to novel and unexplored reactivity. The significant steric hindrance around the central carbon atom could be exploited to control selectivity in certain reactions or may necessitate the development of new synthetic strategies.

Future research directions could include:

Sterically Driven Reactions: Investigating reactions where the bulky isopropyl and propyl groups direct the outcome, for example, in intramolecular cyclizations of appropriately functionalized derivatives.

Decarboxylation Studies: While the decarboxylation of malonic acids is a standard procedure, the high substitution at the alpha-carbon in derivatives of this compound might influence the reaction conditions required and potentially lead to unusual side products. stackexchange.com

Mechanistic Elucidation: Detailed mechanistic studies of the alkylation and other transformations of this sterically hindered malonate will be crucial. researchgate.net Kinetic studies and computational modeling can provide a deeper understanding of the transition states involved, which is essential for the rational design of more efficient catalysts and reaction conditions.

Computational Design and Predictive Modeling for New this compound Based Compounds

Computational chemistry and machine learning are emerging as powerful tools in chemical research, enabling the in silico design of molecules and the prediction of reaction outcomes. rsc.orgrsc.orgmdpi.com These approaches can significantly accelerate the discovery and optimization of new compounds and synthetic methods related to this compound.

Emerging Paradigms:

Predictive Stereoselectivity: Machine learning algorithms are being developed to predict the enantioselectivity of asymmetric reactions with a high degree of accuracy. researchgate.netnih.govarxiv.org By training these models on existing data for asymmetric malonate alkylations, it may become possible to predict the optimal chiral catalyst and reaction conditions for synthesizing a specific enantiomer of a this compound derivative.

Virtual Screening: Computational docking and molecular dynamics simulations can be used to design novel derivatives of this compound with specific biological activities. This involves modeling the interaction of virtual compounds with the active site of a target protein.

Reaction Pathway Modeling: Quantum mechanical calculations can be employed to map out the energy profiles of potential reaction pathways. This can help in understanding unexpected reactivity and in designing catalysts that favor a desired reaction outcome by lowering the activation energy of the corresponding transition state.

The synergy between these computational approaches and experimental validation will be instrumental in navigating the complex chemical space of this compound and unlocking its full potential for the synthesis of novel and valuable molecules.

Q & A

Q. What are the optimized synthesis methods for Diethyl 2-isopropyl-2-propylmalonate to ensure high purity?

Answer: The microwave-assisted decarboxylation method under solvent-free conditions is a robust approach. Key parameters include:

- Reaction conditions : 100°C for 6 hours (solvent-free, catalyst-free) .

- Purification : Vacuum distillation after extraction with ethyl acetate and drying with anhydrous Na₂SO₄ or MgSO₄ .

- Yield optimization : Monitor water removal using a Dean-Stark trap to ensure complete esterification .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify alkyl chain environments (e.g., δ 0.81–1.92 ppm for CH₃/CH₂ groups) and ester carbonyl signals (δ 171.9 ppm) .

- HRMS : Validate molecular formula (C₁₂H₂₂O₄) and detect isotopic patterns .

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .

Methodological Tip : Cross-reference spectral data with analogs like diethyl malonate to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

Answer:

- Analog comparison : Evaluate dimethyl malonate (CASRN 108-59-8) for differences in steric hindrance and electron-withdrawing effects .

- Controlled experiments : Test decarboxylation rates under identical conditions (e.g., solvent-free vs. solvent-based reactions) .

- Computational modeling : Use DFT calculations to predict reactivity differences based on substituent effects .

Case Study : Dimethyl glutarate (CASRN 1119-40-0) showed 30% slower ester hydrolysis compared to diethyl malonate due to reduced steric bulk .

Q. What experimental strategies are recommended for studying reaction mechanisms involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Replace α-hydrogens with deuterium to probe rate-determining steps in decarboxylation .

- Trapping intermediates : Use quenching agents (e.g., D₂O) to isolate enolate intermediates during alkylation reactions .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track real-time changes in carbonyl groups during reactions .

Example : DEAMMAL (Diethyl (6-methyl-2-pyridylaminomethylene)malonate) was used to elucidate cyclization pathways via ESI-MS .

Q. How should researchers design hazard evaluations for this compound in academic settings?

Answer:

- Literature review : Follow EPA’s tiered approach, including peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature (e.g., OECD reports) .

- Data quality assessment : Apply criteria from the LPS literature search process to prioritize studies with controlled experimental conditions .

- Analog data integration : Use hazard profiles of dimethyl malonate (low aquatic toxicity, LC₅₀ > 100 mg/L) as a conservative proxy .

Q. Table 2: EPA Hazard Screening Workflow

| Step | Action |

|---|---|

| 1. Database Search | Use terms like "malonate toxicity" + "environmental fate" |

| 2. Reference Screening | Exclude non-peer-reviewed sources (e.g., blogs) |

| 3. Data Evaluation | Assign reliability scores (e.g., Klimisch criteria) |

Q. What methodologies optimize the reaction efficiency of this compound in nucleophilic substitutions?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance enolate formation but may require post-reaction purification .

- Base strength : Use strong bases (e.g., LDA) for deprotonation in sterically hindered systems .

- Microwave assistance : Reduce reaction time from 12 hours (conventional heating) to 4 hours .

Critical Note : Avoid over-alkylation by controlling stoichiometry (≤1.1 eq alkyl halide) and reaction temperature (<60°C) .

Q. How can researchers address discrepancies in reported decarboxylation rates of this compound?

Answer:

- Variable control : Standardize temperature (±2°C), solvent purity (HPLC-grade), and agitation rates .

- Cross-lab validation : Collaborate with independent labs to replicate data using identical protocols .

- Meta-analysis : Aggregate published data (e.g., Arrhenius plots) to identify outliers and consensus values .

Example : A 2024 study reported 15% higher decarboxylation rates in anhydrous toluene vs. solvent-free conditions due to reduced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.